3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid
Overview
Description
“3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid” is a chemical compound with the molecular weight of 224.23 . It is also known by its IUPAC name "3-[(cyclopropylmethoxy)methyl]-4-fluorobenzoic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H13FO3/c13-11-4-3-9(12(14)15)5-10(11)7-16-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15)" . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a white to pale cream solid . The melting point ranges from 120.0 to 124.0 °C .Scientific Research Applications
Synthesis of Biologically Active Molecules
3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid and its derivatives, such as 4-fluorobenzoic acid, are utilized in the synthesis of new biologically active molecules. These compounds are known pharmacophores and are instrumental in developing potential antibacterial agents. For instance, 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones have been condensed with 4-fluorobenzoic acid to yield triazinones with significant antibacterial activities (Holla, Bhat, & Shetty, 2003).
Analytical Chemistry and Detection Methods
The compound and its related derivatives are used in analytical chemistry, particularly in developing methods for detecting various substances. For example, 4-fluoro-3-phenoxybenzoic acid, a related compound, is identified as a urinary marker for cyfluthrin exposure. This application is critical in analytical methods for detecting pyrethroid metabolites in human urine samples (Kühn et al., 1996).
Environmental and Microbial Studies
In environmental and microbial studies, derivatives of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid are used to investigate the transformation of compounds by microbial consortia. For instance, isomeric fluorophenols have been employed to study the transformation of phenol to benzoate by anaerobic, phenol-degrading microorganisms (Genthner, Townsend, & Chapman, 1989).
Development of Antimicrobial Agents
Certain derivatives of 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid are investigated for their antimicrobial properties. Studies on N-ethoxyethylpiperidine derivatives have shown that the introduction of fluorine atoms into the structure enhances the antimicrobial activity of these compounds (Issayeva et al., 2019).
Pharmaceutical Research
In the pharmaceutical domain, fluorinated derivatives of related compounds are synthesized for various applications, such as developing 5-HT1A antagonists. These antagonists, used in the treatment of neurological disorders, leverage the fluorine atoms for enhanced activity and specificity (Lang et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-(cyclopropylmethoxymethyl)-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-11-4-3-9(12(14)15)5-10(11)7-16-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUSMITFYIHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=C(C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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